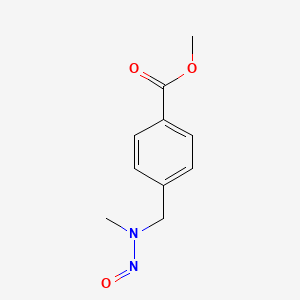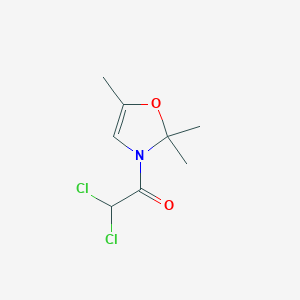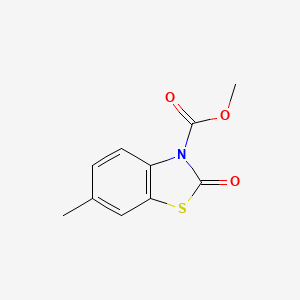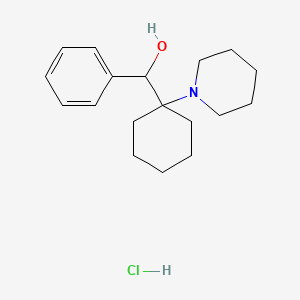
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine is a member of the N-nitrosamine family, which are compounds characterized by the presence of a nitroso group attached to an amine nitrogen. These compounds have garnered significant attention due to their potential carcinogenic properties and their presence in various industrial and pharmaceutical contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-nitrosamines typically involves the nitrosation of secondary amines. One common method is the reaction of secondary amines with nitrous acid (HNO2) in an acidic environment. For N-Nitroso-N-(4-carbomethoxybenzyl)methylamine, the specific secondary amine precursor would be N-(4-carbomethoxybenzyl)methylamine .
Industrial Production Methods
Industrial production of N-nitrosamines often employs nitrosating agents such as sodium nitrite (NaNO2) in the presence of acids. The reaction conditions are carefully controlled to ensure the formation of the desired nitrosamine while minimizing the production of unwanted byproducts .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds.
Reduction: This can result in the cleavage of the N-NO bond, yielding secondary amines.
Substitution: The nitroso group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction typically produces secondary amines .
Scientific Research Applications
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: Research into its biological effects, particularly its potential carcinogenicity, is ongoing.
Medicine: It is studied for its potential impacts on human health, especially in the context of drug safety and environmental exposure.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which N-Nitroso-N-(4-carbomethoxybenzyl)methylamine exerts its effects involves the formation of electrophilic species that can react with DNA. This reaction can lead to the formation of DNA adducts, which are critical in the process of carcinogenesis. The cytochrome P450 enzyme system is often involved in the metabolic activation of nitrosamines, leading to the formation of these reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Uniqueness
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine is unique due to the presence of the carbomethoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nitrosamines and can affect its behavior in various chemical and biological contexts .
Properties
CAS No. |
98736-51-7 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 4-[[methyl(nitroso)amino]methyl]benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-12(11-14)7-8-3-5-9(6-4-8)10(13)15-2/h3-6H,7H2,1-2H3 |
InChI Key |
ZXALOXRONNZMDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)OC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)



![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)

![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)




